Dimethoxy-(2-methoxypyrimidin-5-yl)borane
Overview
Description
Dimethoxy-(2-methoxypyrimidin-5-yl)borane, also known as DMPB, is a boron compound that has been used in various scientific research applications. It is a boron-based Lewis acid that has been found to be an effective catalyst in many chemical reactions. Its unique structure and properties have made it a popular choice for researchers in the field of chemistry.
Mechanism of Action
The mechanism of action of Dimethoxy-(2-methoxypyrimidin-5-yl)borane as a catalyst is not fully understood. However, it is believed that this compound acts as a Lewis acid, which means that it can accept a pair of electrons from a Lewis base. This interaction between the this compound and the Lewis base can lead to the activation of the reactant and the formation of the desired product.
Biochemical and Physiological Effects:
There is currently no information available on the biochemical and physiological effects of this compound. However, it is important to note that this compound is not intended for human consumption and should only be used in a laboratory setting.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Dimethoxy-(2-methoxypyrimidin-5-yl)borane as a catalyst is its high efficiency. It has been found to be a highly effective catalyst in many chemical reactions, which can lead to higher yields and faster reaction times. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities.
One of the limitations of using this compound is its sensitivity to air and moisture. It must be stored in a dry and air-free environment to prevent degradation. Additionally, this compound is a highly reactive compound and can be dangerous if not handled properly. Proper safety measures should be taken when working with this compound in a laboratory setting.
Future Directions
There are many potential future directions for research involving Dimethoxy-(2-methoxypyrimidin-5-yl)borane. One potential area of research is the development of new reactions that can be catalyzed by this compound. Additionally, researchers may explore the use of this compound in other fields, such as materials science or medicinal chemistry. Finally, further research may be conducted to better understand the mechanism of action of this compound as a catalyst.
Scientific Research Applications
Dimethoxy-(2-methoxypyrimidin-5-yl)borane has been used in a variety of scientific research applications. One of its main uses is as a catalyst in organic synthesis. It has been found to be an effective catalyst in many chemical reactions, including the synthesis of heterocycles, the reduction of carbonyl compounds, and the rearrangement of epoxides.
properties
IUPAC Name |
dimethoxy-(2-methoxypyrimidin-5-yl)borane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O3/c1-11-7-9-4-6(5-10-7)8(12-2)13-3/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBFKARDPKAQNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)OC)(OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601258276 | |
Record name | Dimethyl B-(2-methoxy-5-pyrimidinyl)boronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601258276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1030288-90-4 | |
Record name | Dimethyl B-(2-methoxy-5-pyrimidinyl)boronate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1030288-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl B-(2-methoxy-5-pyrimidinyl)boronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601258276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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